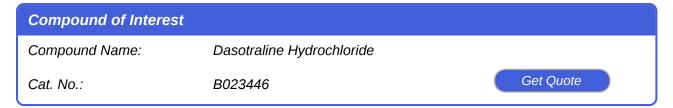


Dasotraline Hydrochloride: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **dasotraline hydrochloride** ((1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride). Dasotraline is a novel dopamine and norepinephrine reuptake inhibitor that has been investigated for the treatment of various central nervous system disorders.[1][2][3] Understanding its physicochemical properties is critical for the development of stable and effective pharmaceutical formulations. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and discusses potential degradation pathways and drug-excipient compatibility considerations based on established scientific principles and regulatory guidelines.

Physicochemical Properties

Dasotraline hydrochloride is the hydrochloride salt of dasotraline. It presents as a white to off-white solid powder.[4][5] Key physicochemical parameters are summarized in the table below.



Property	Value	Source
Molecular Formula	C16H16Cl3N	[5][6]
Molecular Weight	328.66 g/mol	[5][6]
Appearance	White to off-white solid powder	[4][5]
pKa (Strongest Basic)	9.52 (Predicted)	[3]
logP	4.92 (ALOGPS, Predicted)	[3]

Note: pKa and logP values are computationally predicted and should be confirmed by experimental analysis.

Solubility Characteristics

The solubility of **dasotraline hydrochloride** is a critical factor for its formulation and in vivo dissolution. As the hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values.

Quantitative Solubility Data

The available experimental solubility data for **dasotraline hydrochloride** is limited but provides key insights into its behavior in common laboratory solvents.

Solvent	Solubility	Conditions	Source
Dimethyl Sulfoxide (DMSO)	≥ 31 mg/mL (≥ 94.32 mM)	Not specified	[6][7][8]
Water (H ₂ O)	1.61 mg/mL (4.90 mM)	Requires ultrasonic agitation and heating to 60°C	[6][7]

Note: The reported water solubility was achieved under specific physical conditions, suggesting that the intrinsic solubility at room temperature may be lower.

Experimental Protocol: pH-Dependent Solubility Profile

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To fully characterize the solubility, a pH-solubility profile should be established. The following protocol outlines a standard procedure.

- Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
- Equilibrium Solubility Measurement:
 - Add an excess amount of dasotraline hydrochloride to vials containing each buffer solution.
 - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, visually confirm the presence of undissolved solid.
- Sample Analysis:
 - Filter the samples through a suitable, non-adsorptive filter (e.g., 0.45 μm PVDF).
 - Dilute the filtrate appropriately with the mobile phase.
 - Quantify the concentration of dissolved dasotraline hydrochloride using a validated stability-indicating HPLC-UV method.
- Data Reporting: Plot the determined solubility (in mg/mL or μg/mL) against the measured pH of each saturated solution.



Preparation Prepare Buffers (pH 1.2-7.4) Weigh excess Dasotraline HCl Experiment Add API to each buffer Agitate at constant temp (24-48h) Filter supernatant (0.45 µm) Dilute filtrate Analysis Quantify via HPLC-UV Plot Solubility vs. pH

Workflow for pH-Dependent Solubility Determination

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Caption: Experimental workflow for determining pH-solubility profile.



Stability Characteristics

Assessing the stability of **dasotraline hydrochloride** is essential to ensure its quality, safety, and efficacy throughout its shelf life. This involves evaluating the drug substance under various stress conditions as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Solution Stability

The stability of **dasotraline hydrochloride** in solution is critical for preparing stock solutions for research and for the development of liquid dosage forms.

Solvent	Storage Temperature	Stability Period	Source
DMSO	-80°C	6 months	[6][7][8]
DMSO	-20°C	1 month	[6][7][8]

Note: Solutions should be stored in sealed containers, protected from moisture.

Solid-State Stability & Forced Degradation

While specific forced degradation studies for **dasotraline hydrochloride** are not publicly available, insight can be gained from studies on the structurally related compound, sertraline hydrochloride. Sertraline HCl is reported to be stable to hydrolytic (acidic, basic) and thermal stress but susceptible to degradation under oxidative and photolytic conditions.[9] Therefore, a similar degradation profile may be anticipated for **dasotraline hydrochloride**.

Forced degradation studies are crucial for identifying potential degradation products and establishing the specificity of analytical methods.

Experimental Protocol: Forced Degradation Study (ICH Q1A R2)

This protocol describes a typical forced degradation study for a new drug substance like **dasotraline hydrochloride**.



 Objective: To identify potential degradation products and pathways under various stress conditions. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive decomposition.[10]

Conditions:

- Acid Hydrolysis: Treat the drug substance in 0.1 M HCl at 60°C.
- Base Hydrolysis: Treat the drug substance in 0.1 M NaOH at 60°C.
- Oxidative Degradation: Treat the drug substance in 3% hydrogen peroxide (H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C).
- Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

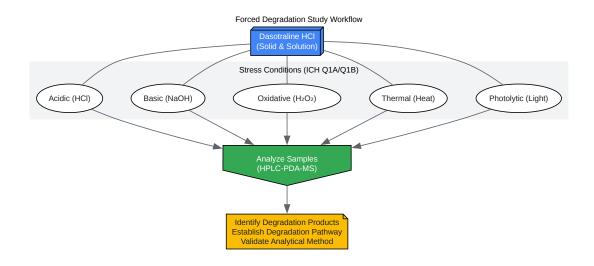
Procedure:

- Prepare solutions of **dasotraline hydrochloride** (e.g., 1 mg/mL) for solution-state studies.
- Expose the drug substance (solid and in solution) to the stress conditions outlined above.
- Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours).
- Neutralize the acid and base-stressed samples before analysis.

Analysis:

- Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector for identification of degradation products.
- Calculate the percentage of degradation and determine the mass balance.





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Caption: Standard workflow for a forced degradation study.

Drug-Excipient Compatibility

Evaluating the compatibility of **dasotraline hydrochloride** with common pharmaceutical excipients is a mandatory step in pre-formulation to ensure the stability of the final dosage form.[11][12] No specific compatibility studies for dasotraline have been published. Therefore, a standard screening protocol is recommended.

Experimental Protocol: Drug-Excipient Compatibility Screening

 Selection of Excipients: Choose a range of common excipients based on the intended dosage form (e.g., tablet, capsule), including fillers (e.g., microcrystalline cellulose, lactose),



binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).

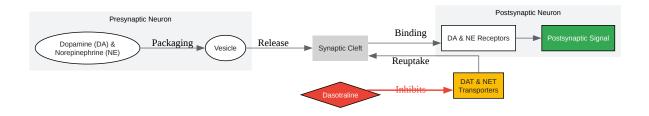
- Sample Preparation:
 - Prepare binary mixtures of dasotraline hydrochloride and each excipient, typically in a
 1:1 or 1:5 ratio (drug:excipient).
 - Prepare a control sample of the pure drug.
 - For accelerated studies, a small amount of water (e.g., 5% w/w) may be added to the mixtures to simulate high humidity conditions.
- Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
- Analytical Techniques:
 - Differential Scanning Calorimetry (DSC): Analyze samples at time zero to detect any immediate physical interactions, such as changes in melting point or the appearance of new thermal events.
 - High-Performance Liquid Chromatography (HPLC): Analyze stressed samples to quantify
 the amount of remaining dasotraline and to detect and quantify any new degradation
 products. Compare the degradation profile of the binary mixtures to that of the pure drug
 control.
 - Visual Observation: Note any changes in the physical appearance (e.g., color, caking) of the mixtures over time.

Mechanism of Action: Synaptic Monoamine Reuptake Inhibition

Dasotraline hydrochloride exerts its pharmacological effect by inhibiting the presynaptic reuptake of key neurotransmitters in the central nervous system. It is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), and a weaker inhibitor of the serotonin transporter (SERT).[13][14][15] This dual inhibition leads to increased



concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.



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Caption: Dasotraline inhibits DAT and NET, increasing synaptic neurotransmitter levels.

Conclusion

This technical guide consolidates the available information on the solubility and stability of dasotraline hydrochloride. While quantitative data is limited, established analytical protocols and knowledge of the compound's chemical structure allow for a robust approach to its characterization. The provided methodologies for determining pH-solubility, conducting forced degradation and drug-excipient compatibility studies serve as a foundation for researchers and formulation scientists. Further experimental work is required to fully elucidate the degradation pathways and to establish a comprehensive physicochemical profile, which will be instrumental in the development of stable, safe, and effective drug products.

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